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Ethyl (S)-N-Boc-piperidine-3-
Compound Name:
carboxylate

Cat. No.: B1587074

Welcome to the technical support center for the synthesis of Ethyl (S)-N-Boc-piperidine-3-
carboxylate. This guide is designed for researchers, scientists, and drug development
professionals to navigate the complexities of this synthesis, a critical process for creating
enantiomerically pure piperidine derivatives used in numerous therapeutic agents.[1] This
document provides in-depth troubleshooting advice, answers to frequently asked questions,
and detailed experimental protocols to help you improve yields and achieve high product purity.

l. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing a logical
framework to identify root causes and implement effective solutions.

Problem 1: Low Yield or Incomplete Conversion in
Asymmetric Hydrogenation

Question: My asymmetric hydrogenation of ethyl nicotinate to ethyl (S)-piperidine-3-carboxylate
is resulting in low yields and unreacted starting material. What are the likely causes and how
can | fix this?

Answer: Low yield in this critical stereocenter-forming step is a common challenge. The root
cause often lies with the catalyst, reaction conditions, or starting material purity. Let's break
down the possibilities.
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Potential Cause A: Catalyst Deactivation or Insufficient Activity

The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and
the potential for both the starting material and the piperidine product to coordinate with the
metal center, leading to catalyst poisoning.[2][3]

Troubleshooting Steps:

Catalyst Choice: Not all catalysts are effective for pyridine reduction. While Pd/C is common
for many hydrogenations, pyridine hydrogenation often requires more robust catalysts like
Rhodium-on-carbon (Rh/C), Platinum oxide (PtOz), or specialized homogeneous catalysts
such as Iridium-based systems with chiral ligands (e.g., (R)-BINAP, (R)-SEGPHOS).[2][3][4]
The choice of a chiral ligand is crucial for enantioselectivity.[5][6]

Catalyst Handling: Heterogeneous catalysts like Pd/C and Rh/C are susceptible to air
exposure. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) to
prevent oxidation. The filter pad with used catalyst should be kept wet as it can be
pyrophoric.[7]

Catalyst Loading: If catalyst poisoning is suspected, a modest increase in catalyst loading
can sometimes overcome the issue and drive the reaction to completion.[7]

Activation via Acid: The most common strategy to prevent catalyst poisoning and activate the
pyridine ring is the addition of a stoichiometric amount of acid (e.g., HCI, H2SOas, or acetic
acid).[7] Protonation of the pyridine nitrogen forms a pyridinium salt, which is more readily
reduced and has a lower affinity for the catalyst surface, preventing deactivation.[7][8]

Potential Cause B: Suboptimal Reaction Conditions

The reduction of the stable pyridine ring often requires forcing conditions, but these must be
balanced to avoid side reactions.[9]

Troubleshooting Steps:

e Hydrogen Pressure: High hydrogen pressure (e.g., 30-100 bar) is frequently necessary to
achieve full conversion.[8][9] If your system allows, incrementally increasing the Hz pressure
can significantly improve reaction rates and yields.
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o Temperature: Elevated temperatures (e.g., 40-90 °C) can also be beneficial.[9][10] However,
be aware that excessively high temperatures can sometimes negatively impact
enantioselectivity with certain chiral catalysts.

o Solvent Selection: Protic solvents like ethanol, methanol, or trifluoroethanol (TFE) are
commonly used.[3] Acetic acid can serve as both a solvent and an acid activator.[8] The
choice of solvent can influence catalyst activity and selectivity.

o Mixing Efficiency: Inadequate mixing can lead to poor mass transfer of hydrogen gas into the
liquid phase, slowing the reaction.[11] Ensure your reaction vessel provides vigorous
agitation.

Problem 2: Poor Enantioselectivity (Low %ee)

Question: | am getting a good conversion in my hydrogenation, but the enantiomeric excess
(Y%ee) of the (S)-enantiomer is unacceptably low. How can | improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary goal of this synthesis. Low %ee
indicates that the chiral catalyst is not effectively differentiating between the two faces of the
substrate.

Potential Cause A: Inappropriate Catalyst/Ligand Combination

The interaction between the metal center, the chiral ligand, and the substrate dictates the
stereochemical outcome.

Troubleshooting Steps:

e Ligand Screening: The enantioselectivity of this reaction is highly dependent on the chiral
ligand. It is essential to screen a variety of ligands. For iridium-catalyzed hydrogenations of
activated pyridinium salts, electron-rich diphosphine ligands like (R)-SEGPHOS and (R)-
SYNPHOS have shown excellent results.[2]

o Catalyst System: Some reports indicate that a two-step process, involving partial reduction to
a tetrahydropyridine intermediate followed by enantioselective hydrogenation with a modified
catalyst (e.g., Pd/C modified with cinchonidine), can yield high ee.[10]
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Homogeneous vs. Heterogeneous: While heterogeneous catalysts are convenient, achieving
high enantioselectivity for pyridine hydrogenation often requires a homogeneous catalyst
where the chiral environment is more well-defined.[2] Recent developments have also shown
that confining a chiral catalyst within a mesoporous silica support can dramatically increase

enantioselectivity compared to its homogeneous counterpart.[5][6][10]

Potential Cause B: Racemization During Reaction or Workup

Even if the catalytic step is highly selective, subsequent steps can compromise the
enantiopurity.

Troubleshooting Steps:

o Control Temperature: Keep the reaction temperature at the lowest possible level that still
provides a reasonable reaction rate. Monitor the temperature throughout the process.

e pH Control During Workup: Extreme pH conditions during the aqueous workup can
potentially lead to racemization. It is advisable to perform extractions and washes under
neutral or mildly acidic/basic conditions where possible.

Problem 3: Difficulties with the N-Boc Protection Step

Question: After successfully producing the chiral piperidine ester, | am struggling with the N-
Boc protection step. The reaction is either incomplete or the final product is difficult to purify.
What should | do?

Answer: The Boc protection of the secondary amine should be a straightforward
transformation, but pitfalls can occur.

Potential Cause A: Incomplete Reaction

Troubleshooting Steps:

o Reagent Choice: Di-tert-butyl dicarbonate (Bocz0) is the most common reagent. Ensure it is
of high quality, as it can degrade over time.

o Base Selection: A non-nucleophilic base is required to deprotonate the piperidinium salt (if
formed from an acidic hydrogenation workup) and to scavenge the acid byproduct of the
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reaction. Triethylamine (EtsN) or diisopropylethylamine (DIPEA) are common choices.
Ensure at least two equivalents of base are used if starting from the salt.

e Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl
acetate are suitable. Ensure the starting material is fully dissolved.

» Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Bocz0 to ensure the reaction
goes to completion.

Potential Cause B: Purification Challenges

Troubleshooting Steps:

e Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Wash the
organic layer with a mild acid (e.g., 1M KHSOa4) to remove excess amine base, followed by a
wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally
with brine.[12]

o Chromatography: The final product, Ethyl (S)-N-Boc-piperidine-3-carboxylate, is often
purified by flash column chromatography on silica gel, typically using a gradient of ethyl
acetate in hexanes.

o Crystallization: Depending on the purity after chromatography, crystallization may be an
option. The product is a low-melting solid (mp 35-40 °C).

Il. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for Ethyl (S)-N-Boc-piperidine-3-carboxylate?
The most common and efficient strategy involves a two-step sequence:

o Asymmetric Hydrogenation: The aromatic ring of ethyl nicotinate is reduced to a piperidine
ring using a chiral catalyst and a hydrogen source. This step establishes the crucial (S)-
stereocenter.

» N-Boc Protection: The secondary amine of the resulting ethyl (S)-piperidine-3-carboxylate is
protected with a tert-butoxycarbonyl (Boc) group, typically using Boc-anhydride. This
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enhances the compound's stability and makes it a versatile intermediate for further
synthesis.[1][13]

Q2: How can | monitor the progress of the hydrogenation reaction?

You can monitor the reaction by taking small aliquots (carefully and safely from a high-pressure
reactor) and analyzing them by:

e TLC (Thin Layer Chromatography): To observe the disappearance of the starting material
(ethyl nicotinate).

¢ GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the conversion of the starting
material to the product by mass.

e H NMR (Proton Nuclear Magnetic Resonance): To see the disappearance of aromatic
proton signals and the appearance of aliphatic proton signals characteristic of the piperidine
ring.

Q3: What analytical method is best for determining the enantiomeric excess (%ee)?

The most reliable method for determining the %ee is Chiral High-Performance Liquid
Chromatography (Chiral HPLC). You will need to develop a method using a suitable chiral
stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) and an appropriate mobile
phase (typically a mixture of hexanes and isopropanol). Both the piperidine intermediate and
the final N-Boc product can be analyzed this way.

Q4: What are the key safety considerations for this synthesis?

The primary hazard is the use of high-pressure hydrogen gas.

e High-Pressure Reactor: All hydrogenations must be conducted in a properly rated and
maintained high-pressure reactor (autoclave).

e Proper Purging: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before
introducing hydrogen to remove all oxygen.[7]
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o Catalyst Handling: Be aware that catalysts like Pd/C are pyrophoric, especially after use. Do
not allow the catalyst to dry in the air.[7]

e Solvent Choice: Use solvents with appropriate boiling points and flash points for the
temperatures you are working at.

lll. Experimental Protocols & Data
General Workflow for Synthesis

The overall process can be visualized as a two-stage synthesis beginning with the asymmetric
reduction of the pyridine ring, followed by the protection of the resulting amine.

/Stage 1: Asymmetric Hydrogenation\

(Ethyl Nicotinate)

Hz (High Pressure)
Chiral Catalyst (e.g., Rh, Ir)
Acidic Additive, Solvent

(Ethyl (S)-Piperidine-3-carboxylate)
\- J

Boc20
Base (e.g., EtsN)
Solvent (e.g., DCM)

Stage 2: N—Bvoc Protection

(Ethyl (S)-N-Boc-piperidine-3-carboxylate)

Purification
(Chromatography)

Click to download full resolution via product page
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Caption: High-level workflow for the synthesis.

Troubleshooting Low Yield: A Decision Workflow

When faced with low yields, a systematic approach is crucial. Use this workflow to diagnose the

issue.
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Low Yield in Hydrogenation?
Is the catalyst active and handled correctly?

Solution:
- Use fresh catalyst
- Handle under inert gas
- Consider alternative catalyst
(Rh/C, PtO2, Homogeneous)

Are reaction conditions optimal?

No

Solution:
- Increase Hz pressure
- Increase temperature
- Ensure vigorous mixing
- Screen solvents

Is the pyridine ring activated?

No

Solution:
- Add stoichiometric acid (HCI, Acetic Acid)
- Check purity of starting material

Improved Yield

Click to download full resolution via product page

Caption: Decision tree for troubleshooting low hydrogenation yield.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1587074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Table 1: Comparison of Hydrogenation Conditions

This table summarizes typical conditions found in the literature for pyridine hydrogenation.

Actual results will vary based on specific substrate and equipment.

Condition A Condition B (High Condition C (Flow
Parameter .
(Standard) Pressure) Chemistry)
Catalyst 10% Pd/C Rh203 10% Pd/C
Catalyst Loading 5-10 mol% 0.5 mol% Fixed-bed cartridge
**Pressure (Hz2) ** 50 bar 5 bar 80 bar
Temperature 60 °C 40 °C 90 °C
Solvent Acetic Acid Trifluoroethanol (TFE)  Ethanol
N None (AcOH is
Additive None None
solvent)
) ] Minutes (residence
Typical Time 16-24 h 16 h )
time)
Reference General Practice [3] [9]

Protocol 1: Asymmetric Hydrogenation of Ethyl

Nicotinate

Disclaimer: This is a representative protocol and must be adapted and optimized for your

specific laboratory conditions and equipment. All high-pressure reactions should be performed

by trained personnel with appropriate safety precautions.

e Reactor Preparation: To a glass liner of a high-pressure autoclave, add ethyl nicotinate (1.0

eq) and a suitable chiral catalyst (e.g., an Iridium-based catalyst with a chiral ligand, 0.5-2

mol%).

» Solvent and Additive: Add a degassed solvent, such as methanol or TFE.[3] If required by the

catalytic system, add an acidic additive.
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Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen
(to ~10 bar) and venting three times, followed by evacuating the vessel.

Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50-80 bar).[9] Heat the
reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.

Monitoring: Maintain the reaction under these conditions for 16-24 hours or until reaction
monitoring indicates completion.

Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge
the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the
catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting in
air.[7] Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-
piperidine-3-carboxylate.

Protocol 2: N-Boc Protection

Dissolution: Dissolve the crude ethyl (S)-piperidine-3-carboxylate (1.0 eq) in
dichloromethane (DCM).

Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room
temperature.

Boc20 Addition: Add di-tert-butyl dicarbonate (Bocz20, 1.2 eq) portion-wise to the stirred
solution.

Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis
shows complete consumption of the starting material.

Quenching and Extraction: Quench the reaction with water. Separate the organic layer. Wash
the organic layer sequentially with 1M KHSOa solution, saturated NaHCOs solution, and
brine.[12]

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the resulting crude oil by flash column
chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Ethyl (S)-N-Boc-
piperidine-3-carboxylate as a colorless oil or low-melting solid.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://thalesnano.com/wp-content/uploads/2019/06/H-Cube-application-note-Difficult-hydrogenations.pdf
https://pdf.benchchem.com/189/Technical_Support_Center_Selective_Hydrogenation_in_the_Presence_of_a_Pyridine_Ring.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8270337/
https://www.benchchem.com/product/b1587074?utm_src=pdf-body
https://www.benchchem.com/product/b1587074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

IV. References

e Thomas, J. M., Raja, R., Johnson, B. F. G., Bell, R. G., & Mantle, M. D. (2000). A one-step,
enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral,
heterogeneous catalyst. Chemical Communications, (19), 1925-1926. [Link]

e Raynor, S. A,, Thomas, J. M., Raja, R., Johnson, B. F. G., Bell, R. G., & Mantle, M. D. (2000).
A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a
constrained, chiral, heterogeneous catalyst. University of Southampton Institutional
Repository. [Link]

e RSC Publishing. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl
nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications.
[Link]

o MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate. Retrieved from [Link]

e Blaser, H.-U., Honig, H., & Studer, M. (1999). Enantioselective synthesis of ethyl nipecotinate
using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A:
Chemical, 139(2-3), 255-262. [Link]

e« Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
Angewandte Chemie International Edition, 51(39), 9912-9915. [Link]

e Maj, A. M., et al. (2022). Recent developments in enantio- and diastereoselective
hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5),
993-1014. [Link]

e Ghorai, P, et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of o-
Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

e J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98%. Retrieved from [Link]

e Varghese, J. R., et al. (2021). Process Intensification for the Continuous Flow Hydrogenation
of Ethyl Nicotinate. Organic Process Research & Development, 25(9), 2096-2102. [Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2000/cc/b005689h
https://eprints.soton.ac.uk/41555/
https://pubs.rsc.org/en/content/articlelanding/2000/CC/b005689h
https://myskinrecipes.com/ingredients/ethyl-n-boc-piperidine-3-carboxylate
https://www.sciencedirect.com/science/article/abs/pii/S138111699800200X
https://onlinelibrary.wiley.com/doi/10.1002/anie.201205398
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02331d
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986873/
https://www.jk-scientific.com/en/562550.html
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00216
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Boyd, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide
catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 503-508. [Link]

St-Jean, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte
Chemie International Edition, 43(21), 2850-2852. [Link]

ResearchGate. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]
IndiaMART. (n.d.). Ethyl 1-Boc-Piperidine-3-Carboxylate. Retrieved from [Link]

Kubota, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-
Containing Aromatic Compounds. ACS Catalysis, 11(15), 9277-9285. [Link]

Zhang, X., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective
industrial route to chiral nicotine. Nature Communications, 14(1), 3703. [Link]

Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-
piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3321. [Link]

Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]

Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN
C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]

Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic
acid. Indian Journal of Chemistry, Section B, 60B(1), 143-149. [Link]

Schneider, M. S., et al. (n.d.). Identification of catalyst surface species during asymmetric
hydrogenation in a “supercritical” solvent. ETH Zurich. [Link]

Procos S.p.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based
catalysts. Retrieved from [Link]

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-
ylmethyloxy)carbonyllamino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
Retrieved from

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a
https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200453942
https://www.researchgate.net/publication/8550186_Efficient_Asymmetric_Hydrogenation_of_Pyridines
https://www.indiamart.com/proddetail/ethyl-1-boc-piperidine-3-carboxylate-21666327788.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8492061/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10288226/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199738/
https://togni.ethz.ch/static/oc4/praktika/asymmetric-hydrogenation-2015.pdf
https://www.tdcommons.org/dpubs_series/7044
http://op.niscpr.res.in/index.php/IJCB/article/view/30919
https://www.research-collection.ethz.ch/bitstream/handle/20.500.11850/149864/1/es-es200500139.pdf
https://www.procos.it/wp-content/uploads/2023/11/Procos_Asymmetric-hydrogenation-of-olefins-with-transition-metal-based-catalysts_2023.pdf
http://www.orgsyn.org/demo.aspx?prep=v81p0248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e Pabel, J., et al. (2016). Synthesis and biological evaluation of novel N-substituted nipecotic
acid derivatives with tricyclic cage structures in the lipophilic part. Medicinal Chemistry
Research, 25(2), 270-281. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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